

Physical properties of 1-Hexyne including boiling and melting points

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Hexyne
Cat. No.:	B1330390

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 1-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of **1-Hexyne**, a terminal alkyne with significant applications in organic synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical and Chemical Properties

1-Hexyne, also known as n-butylacetylene, is a colorless liquid at room temperature.[\[1\]](#)[\[2\]](#) It is an unsaturated hydrocarbon characterized by a terminal triple bond, which imparts significant reactivity, making it a valuable precursor in various synthetic pathways.[\[1\]](#)[\[2\]](#) **1-Hexyne** is immiscible with water but soluble in common organic solvents.[\[3\]](#)[\[4\]](#)

Quantitative Physical Data

The following table summarizes the key physical properties of **1-Hexyne**, compiled from various reputable sources.

Property	Value	Units	References
Molecular Formula	C6H10		[2] [3] [5] [6]
Molecular Weight	82.14	g/mol	[3] [5] [6]
Boiling Point	71-72	°C	[1] [3] [7]
Melting Point	-132	°C	[1] [8] [9]
Density	0.715 (at 25 °C)	g/mL	[3] [8]
Refractive Index	1.399 (at 20 °C)		[3] [7]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **1-Hexyne** are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of **1-Hexyne** can be accurately determined using a micro-reflux apparatus, which is suitable for small sample volumes.

Apparatus:

- Heating mantle or oil bath
- Small round-bottom flask (5-10 mL)
- Micro-condenser
- Thermometer (-10 to 110 °C)
- Boiling chips
- Clamps and stand

Procedure:

- Place approximately 2-3 mL of **1-Hexyne** into the round-bottom flask and add a few boiling chips to ensure smooth boiling.
- Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.
- Begin heating the sample gently.
- Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.
- The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and the reflux ring is stable.
- Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point

Due to its very low melting point, the determination of **1-Hexyne**'s melting point requires a cryostat or a specialized low-temperature apparatus.

Apparatus:

- Low-temperature thermostat/cryostat
- Small sample tube or capillary tube
- Low-temperature thermometer or thermocouple

Procedure:

- A small sample of **1-Hexyne** is placed in a sample tube.
- The sample tube is immersed in the cooling bath of the cryostat.
- The temperature of the bath is slowly lowered until the **1-Hexyne** solidifies.
- The temperature is then slowly and controllably increased (e.g., 1-2 °C per minute).

- The melting point is the temperature at which the first signs of liquid formation are observed until the entire solid has melted. A narrow melting range is indicative of a pure substance.

Determination of Density (Pycnometer Method)

The density of **1-Hexyne** can be precisely measured using a pycnometer, a flask with a specific, accurately known volume.

Apparatus:

- Pycnometer (e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

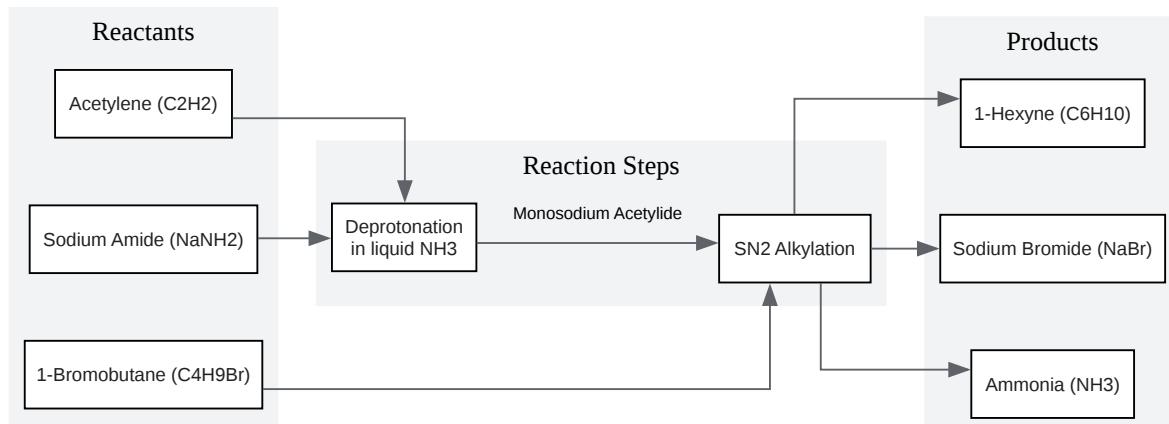
- Clean and dry the pycnometer thoroughly and determine its mass ($m_{\text{pycnometer}}$).
- Fill the pycnometer with **1-Hexyne**, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully adjust the volume of the liquid to the pycnometer's calibration mark.
- Dry the outside of the pycnometer and measure its total mass (m_{total}).
- The mass of the **1-Hexyne** is calculated as: $m_{\text{hexyne}} = m_{\text{total}} - m_{\text{pycnometer}}$.
- The density is then calculated using the formula: $\rho = m_{\text{hexyne}} / V_{\text{pycnometer}}$, where $V_{\text{pycnometer}}$ is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of **1-Hexyne**, a measure of how light propagates through it, can be determined using an Abbe refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Lint-free tissue
- Ethanol or acetone for cleaning


Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
- Using a dropper, place a few drops of **1-Hexyne** onto the surface of the measuring prism.
- Close the prisms carefully.
- Allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Read the refractive index directly from the instrument's scale.

Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of **1-Hexyne** via the alkylation of acetylene. This method involves the reaction of monosodium acetylide with a

primary alkyl halide, in this case, 1-bromobutane.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Hexyne** via Alkylation of Acetylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 4. thinksrs.com [thinksrs.com]
- 5. phillysim.org [phillysim.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. matestlabs.com [matestlabs.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [Physical properties of 1-Hexyne including boiling and melting points]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330390#physical-properties-of-1-hexyne-including-boiling-and-melting-points>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com